molecular formula C18H25N5O2S2 B2738919 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899950-47-1

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2738919
CAS No.: 899950-47-1
M. Wt: 407.55
InChI Key: PNAWMZCWLZMQPW-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2S2 and its molecular weight is 407.55. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazolinone core, which is known for various biological activities including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2SC_{22}H_{27}N_{5}O_{2}S with a molecular weight of approximately 457.6 g/mol. The structural features include:

  • Quinazolinone Core : Implicated in kinase inhibition.
  • Dimethylaminoethyl Group : Suggests potential interactions with biological targets.
  • Thioether Linkage : May participate in nucleophilic reactions.

1. Kinase Inhibition

Research indicates that quinazolinone derivatives often act as kinase inhibitors. The presence of the quinazolinone core in this compound suggests it may inhibit various kinases involved in cancer progression. Kinase inhibition is crucial for regulating cell signaling pathways that promote cell division and survival in cancer cells.

2. Anticancer Activity

Several studies have demonstrated that compounds with similar structures can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds derived from quinazolinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

3. Antimicrobial Properties

The compound's thiazole moiety has been associated with antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects, which may extend to this compound due to its structural similarities .

Case Studies

A study focusing on quinazolinone derivatives highlighted their ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in cancer metastasis. Inhibition of MMPs can reduce tumor invasion and migration . Another investigation into related compounds demonstrated their effectiveness in reducing the viability of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Structure–Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the functional groups can significantly alter biological activity. For example, variations in the thioether or amide groups can enhance selectivity for specific kinases or improve solubility and bioavailability.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AKinase InhibitorEGFR
Compound BAntimicrobialBacterial Cell Wall Synthesis
Compound CAnticancerMMP Inhibition

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c1-12-10-27-17(19-12)20-15(24)11-26-16-13-6-4-5-7-14(13)23(18(25)21-16)9-8-22(2)3/h10H,4-9,11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWMZCWLZMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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